

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of BMS-986365

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Compound of Interest

Compound Name: BMS-986365

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Executive Summary

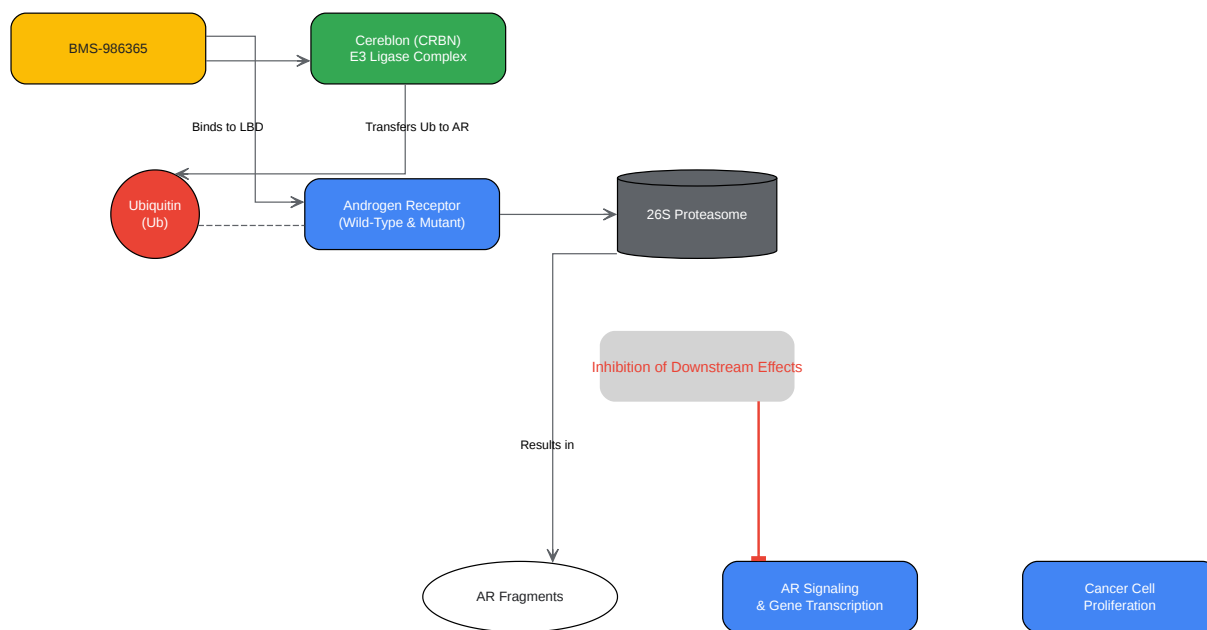
BMS-986365 (also known as CC-94676) is a first-in-class, orally bioavailable, heterobifunctional molecule engineered to combat advanced prostate cancer.[1][2][3] It exhibits a dual mechanism of action, functioning as both a competitive antagonist of the androgen receptor (AR) and a potent ligand-directed degrader of the AR protein.[1][4][5] By co-opting the cereblon (CRBN) E3 ubiquitin ligase complex, **BMS-986365** flags the AR for proteasomal degradation, thereby eliminating the key driver of prostate cancer progression.[5] Preclinical data demonstrate superior potency and efficacy of **BMS-986365** over standard-of-care AR inhibitors like enzalutamide, particularly in models of therapeutic resistance.[4][6] Phase 1 clinical trials have established a manageable safety profile and have shown encouraging anti-tumor activity in heavily pretreated patients with metastatic castration-resistant prostate cancer (mCRPC).[2][7]

Pharmacodynamics: The Dual-Action Mechanism

The primary pharmacodynamic effect of **BMS-986365** is the potent and rapid degradation of the androgen receptor.[4][5] This dual-action approach of both degradation and antagonism allows for a more profound and durable suppression of AR signaling compared to traditional antagonists.[4][8]

Mechanism of Action: AR Degradation and Antagonism

BMS-986365 is a proteolysis-targeting chimera (PROTAC) that serves as a molecular bridge between the AR and the E3 ubiquitin ligase machinery. The molecule consists of a moiety that binds to the ligand-binding domain of the AR and another that binds to CRBN, a substrate receptor of the CRL4-CRBN E3 ligase complex.^[1] This proximity induces the ubiquitination of the AR, marking it for destruction by the proteasome. This degradation occurs for both wild-type and clinically relevant mutant forms of the AR.^{[4][5]} Even when AR degradation is incomplete, the occupancy of the ligand-binding domain by **BMS-986365** ensures competitive inhibition of any remaining AR protein.^[4]



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Caption: Mechanism of Action of **BMS-986365**.

In Vitro Potency

BMS-986365 has demonstrated potent activity in prostate cancer cell lines, effectively inducing AR degradation and inhibiting cell growth at nanomolar concentrations.

Table 1: In Vitro Pharmacodynamic Profile of **BMS-986365**

Parameter	Cell Line	Value (nM)	Reference
DC ₅₀ (AR Degradation)	VCaP	7	[4][5]
	LNCaP	29	[4][5]
GI ₅₀ (Cell Proliferation)	VCaP	11	[4]

| | LNCaP | 4 | [4] |

DC₅₀: Concentration resulting in 50% degradation of the target protein. GI₅₀: Concentration resulting in 50% growth inhibition.

Notably, **BMS-986365** is approximately 50- to 100-fold more potent at inhibiting the proliferation of VCaP and LNCaP cells than enzalutamide.[4]

Pharmacokinetics

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical animal models have shown that **BMS-986365** has good oral bioavailability.[4] A study in CD1 mice provided the following intravenous pharmacokinetic parameters.

Table 2: Preclinical Intravenous Pharmacokinetic Parameters of **BMS-986365** in CD1 Mice (2 mg/kg dose)

Parameter	Value	Unit	Reference
Plasma Clearance	20.7	mL/min/kg	[4]
Volume of Distribution	3.1	L/kg	[4]

| **Half-life (t_{1/2}) ** | 1.7 | hours | [4] |

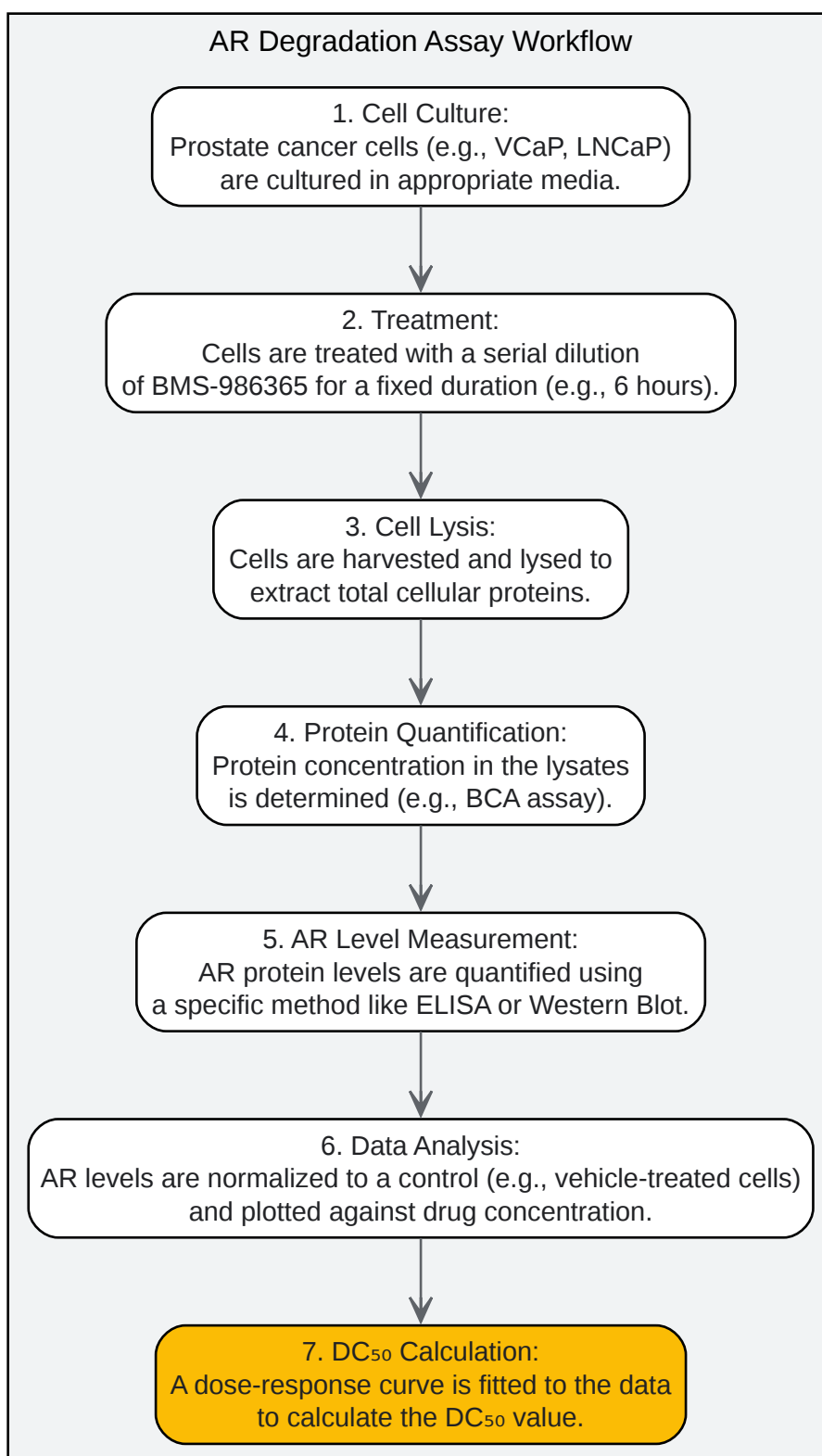
Clinical Pharmacokinetics

The human pharmacokinetics of **BMS-986365** were evaluated in the Phase 1 clinical trial NCT04428788.^[7] This study assessed various oral dosing regimens, including once-daily (QD) doses from 100 mg to 1200 mg and twice-daily (BID) doses from 600 mg to 900 mg.^[7] While the study characterized pharmacokinetic parameters such as C_{max}, T_{max}, and AUC, specific quantitative data from human subjects have not been made publicly available in the reviewed literature.^{[9][10]} The trial did establish that a maximum tolerated dose was not reached within the tested range and that the safety profile was manageable.^{[7][11]}

Experimental Protocols

In Vitro Androgen Receptor Degradation Assay

A representative experimental workflow to determine the DC₅₀ of **BMS-986365** is outlined below.



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Caption: Workflow for determining AR degradation potency.

- Cell Lines: Prostate cancer cell lines such as VCaP and LNCaP are commonly used.[\[4\]](#)
- Treatment: Cells are incubated with varying concentrations of **BMS-986365**. To confirm the mechanism, co-treatment with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) can be performed.[\[5\]](#)
- Detection: AR protein levels are measured, typically by Western blot or enzyme-linked immunosorbent assay (ELISA), and normalized to a loading control.[\[4\]](#)

In Vitro Cell Proliferation Assay

- Methodology: The antiproliferative activity of **BMS-986365** is assessed using assays such as the MTT or CellTiter-Glo assay.
- Procedure: Prostate cancer cells are seeded in 96-well plates and treated with a range of **BMS-986365** concentrations. After a defined incubation period (e.g., 72 hours), cell viability is measured.
- Analysis: The results are used to calculate the GI₅₀ value, which is the concentration of the drug that causes 50% inhibition of cell growth.[\[4\]](#)

In Vivo Xenograft Studies

- Animal Models: Immunocompromised mice (e.g., NSG mice) are implanted with human prostate cancer cells (cell line-derived xenografts, CDX) or patient-derived tumor tissue (patient-derived xenografts, PDX).[\[12\]](#)
- Dosing: Once tumors are established, mice are treated orally with **BMS-986365**, a vehicle control, or a comparator drug like enzalutamide.[\[12\]](#)
- Endpoints: Key endpoints include tumor volume, which is measured regularly, and levels of AR protein in tumor tissue at the end of the study to confirm the pharmacodynamic effect.[\[12\]](#)

Conclusion

BMS-986365 represents a significant advancement in the targeting of the androgen receptor in prostate cancer. Its dual mechanism of action, which combines potent, cereblon-mediated degradation with competitive antagonism, allows it to overcome key resistance mechanisms to

existing AR pathway inhibitors.[6] Preclinical studies have robustly demonstrated its superior efficacy in degrading AR and inhibiting tumor growth. While detailed human pharmacokinetic data remains to be publicly reported, the initial clinical findings are promising, showing a manageable safety profile and significant anti-tumor activity in a heavily pretreated patient population.[2] Ongoing and future clinical trials will further delineate the therapeutic potential of **BMS-986365** in the treatment of advanced prostate cancer.

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